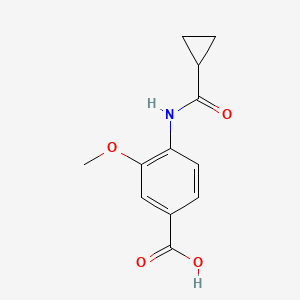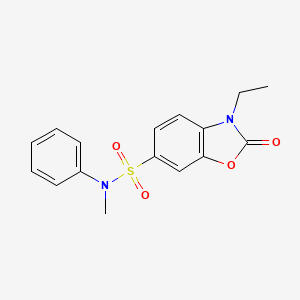
N-(2-oxo-2-piperidin-1-ylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-piperidin-1-ylethyl)butanamide, also known as OPBE, is a synthetic compound that has shown potential in scientific research applications.
Mécanisme D'action
N-(2-oxo-2-piperidin-1-ylethyl)butanamide's mechanism of action involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increased concentration of acetylcholine can improve cognitive function and memory. Additionally, N-(2-oxo-2-piperidin-1-ylethyl)butanamide has been shown to have antioxidant properties, which may reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(2-oxo-2-piperidin-1-ylethyl)butanamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(2-oxo-2-piperidin-1-ylethyl)butanamide has also been shown to reduce oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-oxo-2-piperidin-1-ylethyl)butanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-oxo-2-piperidin-1-ylethyl)butanamide in lab experiments is its ability to inhibit acetylcholinesterase and increase the levels of acetylcholine in the brain. This makes it a potential therapeutic agent for neurological disorders that involve a decrease in acetylcholine levels. However, N-(2-oxo-2-piperidin-1-ylethyl)butanamide's mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of N-(2-oxo-2-piperidin-1-ylethyl)butanamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders. Another direction is to explore its antioxidant properties and its potential as a neuroprotective agent. Additionally, studies could be conducted to determine the safety and toxicity of N-(2-oxo-2-piperidin-1-ylethyl)butanamide in animal models and human subjects.
Méthodes De Synthèse
The synthesis of N-(2-oxo-2-piperidin-1-ylethyl)butanamide involves the reaction of 1-(2-bromoethyl)piperidine-2,6-dione with butyronitrile in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been successfully replicated in several studies.
Applications De Recherche Scientifique
N-(2-oxo-2-piperidin-1-ylethyl)butanamide has been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. N-(2-oxo-2-piperidin-1-ylethyl)butanamide has also been shown to have antioxidant properties, which may protect against oxidative stress in the brain.
Propriétés
IUPAC Name |
N-(2-oxo-2-piperidin-1-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-6-10(14)12-9-11(15)13-7-4-3-5-8-13/h2-9H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYHKNYZVJFJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)



![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)


![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)


